molecular formula C8H10F5NO4 B2799876 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid CAS No. 2260936-29-4

3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2799876
CAS No.: 2260936-29-4
M. Wt: 279.163
InChI Key: LPDLFYPDKIEATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various pharmaceuticals and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the replication of viruses and bacteria. This inhibition leads to the death of the microorganisms, making it an effective antimicrobial agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to be highly stable and resistant to degradation, making it an ideal candidate for drug development. Additionally, it has been shown to have low toxicity and is well-tolerated by the body, making it a safe compound for use in pharmaceuticals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid is its high stability and resistance to degradation. This makes it an ideal compound for use in lab experiments where stability and consistency are essential. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult and time-consuming to produce.

Future Directions

There are several future directions for the research and development of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid. One potential direction is the development of new antimicrobial drugs based on this compound. Another potential direction is the exploration of its potential use in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a unique compound that has shown promising results in scientific research. Its stability, low toxicity, and potent antimicrobial activity make it an ideal candidate for drug development. Further research is needed to fully understand the potential applications of this compound in various fields of science.

Synthesis Methods

The synthesis of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid is a complex process that requires specific reagents and conditions. One of the most common methods of synthesis involves the reaction of 2,2-difluoroacetaldehyde with azetidine in the presence of trifluoroacetic acid. This reaction results in the formation of this compound.

Scientific Research Applications

3-(Azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid has been extensively studied for its potential application in the pharmaceutical industry. This compound has been found to possess several unique properties that make it an ideal candidate for drug development. It has been shown to have potent antiviral and antibacterial activity, making it a promising candidate for the development of new antibiotics and antiviral drugs.

Properties

IUPAC Name

3-(azetidin-1-yl)-2,2-difluoropropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.C2HF3O2/c7-6(8,5(10)11)4-9-2-1-3-9;3-2(4,5)1(6)7/h1-4H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLFYPDKIEATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC(C(=O)O)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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